molecular formula C16H36N2 B1296128 n,n-Dipentylhexane-1,6-diamine CAS No. 5429-67-4

n,n-Dipentylhexane-1,6-diamine

Cat. No.: B1296128
CAS No.: 5429-67-4
M. Wt: 256.47 g/mol
InChI Key: AWUAEMXUJFMQDA-UHFFFAOYSA-N
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Description

n,n-Dipentylhexane-1,6-diamine: is an organic compound with the molecular formula C16H36N2. It is a diamine, meaning it contains two amine groups (-NH2) attached to a hexane chain. This compound is known for its applications in various chemical processes and industries due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydrogenation of Adiponitrile: One common method to synthesize n,n-Dipentylhexane-1,6-diamine involves the hydrogenation of adiponitrile. This process typically uses catalysts such as cobalt or iron and is conducted in the presence of ammonia.

    Alternative Catalysts: Another method employs Raney nickel as the catalyst, with adiponitrile diluted in hexamethylenediamine as the solvent.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The choice of catalyst and reaction conditions may vary to optimize yield and purity while minimizing side products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: n,n-Dipentylhexane-1,6-diamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding amides or nitriles.

    Reduction: Reduction reactions involving this compound can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of primary amines.

    Substitution: The compound can participate in substitution reactions, where one or both amine groups are replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products:

    Oxidation: Amides, nitriles.

    Reduction: Primary amines.

    Substitution: Alkylated or acylated derivatives of this compound.

Scientific Research Applications

n,n-Dipentylhexane-1,6-diamine has several applications in scientific research and industry:

Mechanism of Action

The mechanism by which n,n-Dipentylhexane-1,6-diamine exerts its effects depends on its application:

    Polymer Production: The amine groups react with carboxylic acids or other reactive groups to form strong covalent bonds, resulting in the formation of polymers.

    Cross-Linking: In epoxy resins, the amine groups react with epoxide groups to form cross-linked networks, enhancing the material’s mechanical properties.

    Water Treatment: The compound can interact with contaminants through various chemical reactions, aiding in their removal from water.

Comparison with Similar Compounds

Uniqueness: this compound’s unique structure, with two amine groups attached to a hexane chain, allows it to participate in a wide range of chemical reactions and applications. Its ability to form strong polymers and act as a cross-linking agent makes it particularly valuable in industrial applications.

Properties

IUPAC Name

N',N'-dipentylhexane-1,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N2/c1-3-5-10-14-18(15-11-6-4-2)16-12-8-7-9-13-17/h3-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWUAEMXUJFMQDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(CCCCC)CCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60279816
Record name n,n-dipentylhexane-1,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60279816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5429-67-4
Record name NSC14205
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14205
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n,n-dipentylhexane-1,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60279816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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